molecular formula C12H16BrNO B8152069 1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine

Cat. No.: B8152069
M. Wt: 270.17 g/mol
InChI Key: ZKBUFUZKIVORRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine is an organic compound that features a unique combination of functional groups It contains a brominated aromatic ring, a methoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine typically involves multiple steps. One common method starts with the bromination of 2-methylphenylmethanol to obtain 5-bromo-2-methylphenylmethanol. This intermediate is then reacted with methoxyazetidine under specific conditions to form the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride (NaBH4) and aluminum chloride (AlCl3) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy group and the azetidine ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts like palladium.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine involves its interaction with specific molecular targets. The brominated aromatic ring and the methoxy group can participate in various binding interactions with proteins and enzymes, potentially affecting their activity. The azetidine ring provides conformational flexibility, allowing the compound to fit into different binding sites. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it could modulate biological processes by interacting with key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine is unique due to the presence of the azetidine ring, which imparts conformational flexibility and distinct electronic properties. The combination of the brominated aromatic ring, methoxy group, and azetidine ring makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-[(5-bromo-2-methylphenyl)methyl]-3-methoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-3-4-11(13)5-10(9)6-14-7-12(8-14)15-2/h3-5,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBUFUZKIVORRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.